molecular formula C32H24N2O4 B14336297 (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} CAS No. 110471-13-1

(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}

Cat. No.: B14336297
CAS No.: 110471-13-1
M. Wt: 500.5 g/mol
InChI Key: YZELQMAUJZMOKL-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two methanone groups, each connected to a 2-(3-aminophenoxy)phenyl moiety. The presence of multiple functional groups, including amine and ketone, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} typically involves multi-step organic reactions. One common method starts with the preparation of 2-(3-aminophenoxy)benzaldehyde, which is then subjected to a condensation reaction with 1,4-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Additionally, the use of advanced catalysts and automated systems can enhance the overall efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in having two phenolic groups but lacks the amine functionality.

    4,4’-Diaminodiphenylmethane: Contains amine groups but differs in the central linking structure.

    Benzophenone: Shares the ketone functionality but lacks the amine groups.

Uniqueness

(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} is unique due to its combination of amine and ketone functionalities, which provide a versatile platform for various chemical reactions and applications. Its structural complexity and potential for multiple interactions make it a valuable compound in scientific research and industrial applications.

Properties

110471-13-1

Molecular Formula

C32H24N2O4

Molecular Weight

500.5 g/mol

IUPAC Name

[4-[2-(3-aminophenoxy)benzoyl]phenyl]-[2-(3-aminophenoxy)phenyl]methanone

InChI

InChI=1S/C32H24N2O4/c33-23-7-5-9-25(19-23)37-29-13-3-1-11-27(29)31(35)21-15-17-22(18-16-21)32(36)28-12-2-4-14-30(28)38-26-10-6-8-24(34)20-26/h1-20H,33-34H2

InChI Key

YZELQMAUJZMOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC4=CC=CC(=C4)N)OC5=CC=CC(=C5)N

Origin of Product

United States

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